1-(2,4-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
1-(2,4-Dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 2,4-dimethylphenyl group and a propenyl-functionalized benzodiazol moiety.
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-4-11-24-20-8-6-5-7-18(20)23-22(24)17-13-21(26)25(14-17)19-10-9-15(2)12-16(19)3/h4-10,12,17H,1,11,13-14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMGJAURZHNCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the pyrrolidin-2-one moiety: This step might involve the reaction of the benzimidazole intermediate with a suitable pyrrolidine derivative.
Alkylation and functional group modifications: The final steps would involve introducing the 2,4-dimethylphenyl and prop-2-enyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
Overview
1-(2,4-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyrrolidin-2-one core, substituted with both a dimethylphenyl and a benzodiazolyl group, which suggests potential interactions with various biological targets. Its molecular formula is , and it has a molecular weight of approximately .
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. The specific activities of this compound require further investigation through in vitro and in vivo studies. Preliminary findings suggest that it may have applications in the following areas:
1. Anticancer Activity
The structural components of this compound may contribute to its ability to inhibit cancer cell proliferation. Similar compounds have shown promise in targeting specific pathways involved in tumor growth and metastasis.
2. Neuroprotective Effects
Given the presence of the benzodiazole moiety, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to protect neuronal cells from damage.
3. Antidepressant Properties
The pyrrolidinone core is associated with various antidepressant effects, suggesting that this compound could be explored for its mood-enhancing capabilities.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in drug development. Interaction studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to elucidate binding affinities and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by:
Binding to specific enzymes or receptors: This can inhibit or activate biological pathways.
Interfering with DNA or RNA synthesis: Leading to antimicrobial or anticancer effects.
Modulating cellular signaling pathways: Affecting cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs that share its pyrrolidin-2-one and benzodiazol backbone but differ in substituent groups.
Substituent Variations on the Aromatic Ring
- 1-(2,6-Dimethylphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one (CAS: 942884-13-1) Structural Difference: The aromatic ring substituents are at the 2,6-positions instead of 2,3. This could affect solubility and crystallization behavior .
- 1-(2-Methoxyphenyl)-4-{1-[2-(4-allyl-2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one (CAS: 890633-38-2) Structural Difference: Methoxy groups replace methyl groups on the phenyl ring, and an allyl-phenoxy-ethyl chain modifies the benzodiazol substituent. The extended allyl-phenoxy chain may improve lipid solubility, making this analog more suitable for membrane-targeted applications .
Variations in the Benzimidazole Substituent
- 1-(2,5-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one (ChemDiv ID: C630-0152) Structural Difference: A propargyl (prop-2-yn-1-yl) group replaces the propenyl substituent. Impact: The triple bond in the propargyl group introduces rigidity and electron-withdrawing character, which may alter binding affinity in biological targets.
4-(1-Benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one (CAS: 847394-33-6)
- Structural Difference : A benzyl group replaces the propenyl substituent.
- Impact : The benzyl group increases molecular weight (395.5 g/mol) and lipophilicity (predicted logP ~4.92), which could enhance blood-brain barrier permeability. Predicted boiling point (697.8°C) and density (1.19 g/cm³) suggest high thermal stability .
Physicochemical and Functional Comparison
Table 1: Key Properties of Selected Analogs
Key Findings:
Electronic Effects: Propargyl and propenyl groups introduce distinct electronic profiles, with propargyl’s triple bond favoring electrophilic interactions.
Biological Relevance : The benzyl-substituted analog (847394-33-6) demonstrates high lipophilicity, a critical factor in drug design for CNS targets .
Biological Activity
1-(2,4-Dimethylphenyl)-4-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry and drug development. This article provides an overview of the compound's biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound's chemical structure can be described as follows:
- Molecular Formula : C20H24N2O
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, neuroprotective effects, and inhibition of specific enzymes.
Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells. For instance, benzodiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. The specific activity of this compound against cancer cell lines remains to be fully characterized but suggests potential based on structural analogs.
Neuroprotective Effects
Neuroprotection is another area where this compound may exhibit activity. Benzodiazole derivatives are known to interact with neurotransmitter systems and have been studied for their effects on neurodegenerative diseases. The exact neuroprotective mechanisms of this compound require further investigation.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is also noteworthy. Studies on related compounds indicate that they can act as inhibitors of phospholipase A2 (PLA2), which plays a role in inflammatory processes. The inhibition of PLA2 by cationic amphiphilic drugs has been linked to therapeutic effects in various conditions, including drug-induced phospholipidosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-Cancer | Induction of apoptosis in cancer cells | |
| Neuroprotective | Potential modulation of neurotransmitter systems | |
| Enzyme Inhibition | Inhibition of PLA2 activity |
Case Studies
Several case studies have explored the biological activities of similar compounds:
- Benzodiazole Derivatives : A study found that certain benzodiazole derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that structural modifications can enhance their efficacy .
- Neuroprotection : Research on related compounds indicated potential protective effects against oxidative stress in neuronal cells, highlighting the importance of further exploration into the neuroprotective capabilities of this compound .
- PLA2 Inhibition : A comprehensive analysis identified several compounds that inhibit PLA2, with implications for their use in treating inflammatory conditions. The relevance of this inhibition to the compound's biological profile warrants further investigation .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted methods. For example, similar heterocyclic systems are synthesized by reacting substituted acetophenones with aldehydes in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (150°C for 20 hours). Post-reaction extraction with ethyl acetate and purification via column chromatography are critical for yield optimization . Microwave-assisted synthesis may reduce reaction time and improve regioselectivity for the benzodiazole-pyrrolidinone scaffold .
Q. Which analytical techniques are essential for structural confirmation?
Use a combination of ¹H/¹³C NMR to confirm substituent positions and coupling patterns. IR spectroscopy validates carbonyl (C=O) and benzodiazole (C=N) functionalities. X-ray crystallography (as in and ) resolves stereochemical ambiguities, particularly for the pyrrolidin-2-one ring and allyl-substituted benzodiazole .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize in vitro antimicrobial assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Follow protocols from , using broth microdilution to determine MIC values. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) to validate results .
Q. What are the critical substituents influencing bioactivity in this scaffold?
The 2,4-dimethylphenyl group enhances lipophilicity and membrane penetration, while the allyl-substituted benzodiazole may interact with microbial DNA gyrase or efflux pumps. Comparative studies in and suggest that electron-withdrawing groups (e.g., Cl, F) on the aryl ring improve antimicrobial potency .
Advanced Research Questions
Q. How can reaction conditions be tailored to improve regioselectivity in benzodiazole functionalization?
Regioselectivity in allylation or alkylation of the benzodiazole nitrogen is solvent- and catalyst-dependent. Use anhydrous DMF with Pd(OAc)₂ to favor N-allylation over O-alkylation. Monitor reaction progress via TLC (hexane:EtOAc 7:3) and adjust stoichiometry to minimize byproducts like dimerized intermediates .
Q. How should researchers address contradictions in spectral data (e.g., NMR vs. X-ray)?
If NMR suggests a planar conformation but X-ray reveals puckering in the pyrrolidinone ring, perform DFT calculations to compare energy barriers for ring inversion. Cross-validate with variable-temperature NMR to detect dynamic effects, as seen in for fluoro-substituted analogs .
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
Modify the allyl group to a pro-drug moiety (e.g., acetate ester) to enhance solubility. Use and to guide metabolic stability assays (e.g., liver microsome incubation). Avoid in vivo use of DMSO-solubilized compounds due to toxicity risks; instead, use PEG-400/saline emulsions .
Q. How do substituents affect compound stability under varying storage conditions?
The allyl group may undergo oxidation; store the compound under inert gas (N₂/Ar) at 4°C in amber vials. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. highlights sensitivity to light and humidity in similar pyrrolidinone derivatives .
Q. What computational methods validate structure-activity relationships (SAR)?
Perform molecular docking (AutoDock Vina) against microbial targets (e.g., E. coli DNA gyrase) to predict binding modes. Compare with QSAR models trained on MIC data from and . Use DFT (B3LYP/6-31G*) to calculate electrostatic potentials and identify nucleophilic/electrophilic hotspots .
Q. How can researchers mitigate cytotoxicity in mammalian cell lines?
Screen against human fibroblast (e.g., NIH/3T3) or hepatic (HepG2) cells using MTT assays. If IC₅₀ < 10 μM, introduce polar groups (e.g., hydroxyl, morpholine) to reduce membrane permeability. and demonstrate successful cytotoxicity reduction via piperazine/pyrrolidine modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
